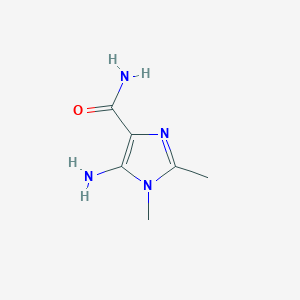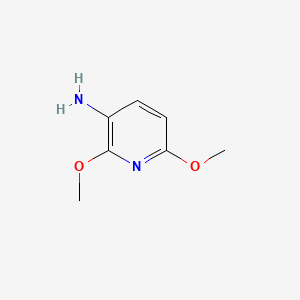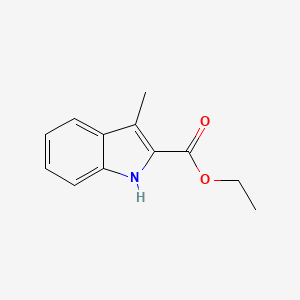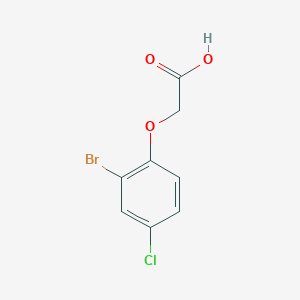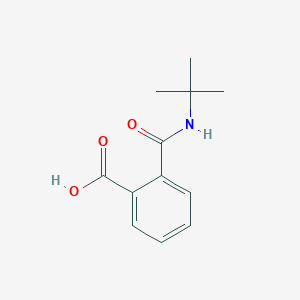![molecular formula C17H20N2O3 B1269194 1-[2-(3,4-二甲氧基苯基)乙基]-3-苯基脲 CAS No. 67616-08-4](/img/structure/B1269194.png)
1-[2-(3,4-二甲氧基苯基)乙基]-3-苯基脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea involves multiple steps, including chlorination, condensation, hydrolysis, and further condensation reactions. For example, a related compound, N-[2(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide, was synthesized using hexanedioic acid monomethyl ester as a starting material, demonstrating a process with simple operation, easy separation, and purification, suitable for large-scale industrial production. The yield of this method can reach up to 75.2% (Lan-xiang, 2011).
科学研究应用
合成和药理研究
构象限制多巴胺类似物的合成:该化合物已被用于合成桥接的3-苯并哌啶衍生物,作为构象限制的多巴胺类似物。这个合成过程涉及多个步骤,包括将乙基3,4-二甲氧基苯(苯)乙酸酯转化为(Gentles et al., 1991)。
疾病修饰性抗风湿药物的研究:它还被用于合成和活性研究一种新型疾病修饰性抗风湿药物(DMARD)TAK-603的代谢物,显示出显著的抗炎效果(Baba et al., 1998)。
化学合成和表征
新型合成技术的开发:已设计了一种用于相关化合物N-[2(3,4-二甲氧基苯基)乙基]-N'-(2-苯基乙基)-1,6-己二酰胺的新合成技术。这种方法具有操作简单、产率高等优点,适用于大规模工业生产(Lan-xiang, 2011)。
聚氧苯酚系列研究:已进行了关于从甲基化和乙基化香草醛制备对称二乙基二苯脲的烷氧基衍生物的研究,导致合成了包括1-[2-(3,4-二甲氧基苯基)乙基]-3-苯基脲在内的各种衍生物(Gardner et al., 1948)。
生物和药理特性
抗HIV和抗菌研究:该化合物已被用于合成3,4-二甲氧基苯基乙基-1,3,5-三嗪硫脲衍生物,这些衍生物被测试其抗菌和抗HIV活性(Patel et al., 2007)。
抗溃疡活性研究:合成了这种化合物的变体,并评估其在预防应激诱导的大鼠胃溃疡中的有效性,某些衍生物显示出显著的抗溃疡活性(Hosokami et al., 1992)。
光物理研究
- 光物理研究:对取代的1,2-二芳基乙烯类化合物的光物理性质进行研究,包括具有3,4-二甲氧基苯基衍生物的化合物,在不同条件下提供了它们荧光行为的见解(Singh et al., 2001)。
未来方向
作用机制
Target of Action
The primary target of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea is the alpha7 nicotinic acetylcholine receptor (alpha7nAChR) . This receptor plays a crucial role in the nervous system, particularly in the transmission of signals in the brain.
Mode of Action
The compound binds to the alpha7nAChR at the same binding site as bungarotoxin . This interaction triggers a series of changes in the receptor, which can lead to various downstream effects.
Result of Action
The compound has shown neuroprotective effects and anti-inflammatory activity . It can directly act on amyloid protein, reducing its toxic effect on nerve cells acted by beta-amyloid . It has also been found to improve the learning ability and memory ability of experimental animals .
生化分析
Biochemical Properties
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit monoamine oxidase, an enzyme responsible for the breakdown of monoamines . This inhibition can lead to increased levels of neurotransmitters, affecting various physiological processes. Additionally, 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea interacts with mitochondrial complex I, potentially influencing cellular respiration and energy production .
Cellular Effects
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with monoamine oxidase can alter neurotransmitter levels, impacting neuronal signaling and function . Furthermore, its effect on mitochondrial complex I can affect cellular energy metabolism, potentially leading to changes in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea involves its binding interactions with specific biomolecules. It inhibits monoamine oxidase by binding to its active site, preventing the breakdown of monoamines . This inhibition can lead to increased neurotransmitter levels, affecting various physiological processes. Additionally, its interaction with mitochondrial complex I can inhibit its activity, leading to changes in cellular respiration and energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its degradation can lead to the formation of byproducts that may have different biological activities . Long-term exposure to 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea can result in sustained inhibition of monoamine oxidase and mitochondrial complex I, leading to prolonged changes in cellular function .
Dosage Effects in Animal Models
The effects of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea vary with different dosages in animal models. At low doses, it can effectively inhibit monoamine oxidase and mitochondrial complex I without causing significant toxicity . At high doses, it may lead to adverse effects such as oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase and mitochondrial complex I, influencing metabolic flux and metabolite levels . Its inhibition of these enzymes can lead to changes in the levels of neurotransmitters and other metabolites, affecting various physiological processes .
Transport and Distribution
The transport and distribution of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation . These interactions can affect its biological activity and overall efficacy .
Subcellular Localization
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea exhibits specific subcellular localization, which can influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with mitochondrial complex I suggests its localization within mitochondria, where it can exert its effects on cellular respiration and energy production .
属性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-15-9-8-13(12-16(15)22-2)10-11-18-17(20)19-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVMNZMKNSBVJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354928 |
Source


|
| Record name | 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67616-08-4 |
Source


|
| Record name | 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


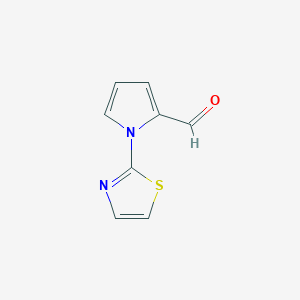
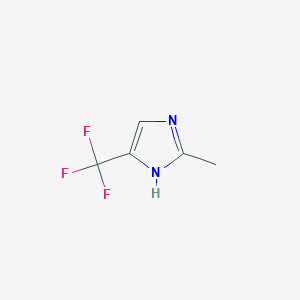

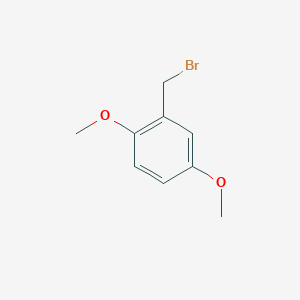
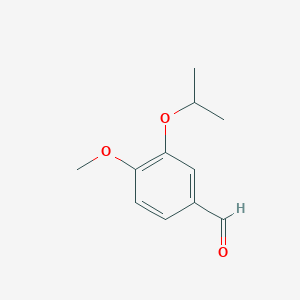
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid](/img/structure/B1269123.png)
